

Physical and chemical properties of 6-Methylpentadecanoyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methylpentadecanoyl-CoA

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6-Methylpentadecanoyl-CoA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) thioester. As an activated form of 6-methylpentadecanoic acid, it is an intermediate in the metabolism of branched-chain fatty acids. While specific experimental data for this particular molecule is limited, its properties and biological roles can be understood through the extensive research on related long-chain and branched-chain acyl-CoA esters. These molecules are crucial intermediates in lipid biosynthesis and catabolism, and they also function as signaling molecules, notably as ligands for peroxisome proliferator-activated receptors (PPARs). This guide provides a detailed overview of the presumed physical and chemical properties, metabolic pathways, and relevant experimental protocols for the study of **6-Methylpentadecanoyl-CoA**.

Physicochemical Properties

Direct experimental data for **6-Methylpentadecanoyl-CoA** is not readily available in the literature. The following tables summarize computed data for the closely related

pentadecanoyl-CoA and extrapolated properties based on the general characteristics of long-chain fatty acyl-CoA esters.

Physical Properties (Computed/Extrapolated)

Property	Value	Source
Molecular Formula	C ₃₇ H ₆₆ N ₇ O ₁₇ P ₃ S	Computed
Molecular Weight	1001.95 g/mol	Computed
Appearance	Expected to be a white or off-white solid	Extrapolated
Solubility	Soluble in aqueous buffers and organic solvents like ethanol and chloroform. [1]	Extrapolated
Critical Micelle Concentration (CMC)	Expected to be in the low micromolar range (μM) in aqueous solutions, similar to other long-chain acyl-CoAs. [2] [3]	Extrapolated

Chemical Properties (Computed/Extrapolated)

Property	Value/Description	Source
IUPAC Name	S-[2-[3-[(2R)-4- [[[(2R,3S,4R,5R)-5-(6- aminopurin-9-yl)-4-hydroxy-3- phosphonooxyoxolan-2- yl]methoxy- hydroxyphosphoryl]oxy- hydroxyphosphoryl]oxy-2- hydroxy-3,3- dimethylbutanoyl]amino]propa- noylamino]ethyl] 6- methylpentadecanethioate	Computed
Chemical Class	Fatty Acyl-CoA	General Knowledge
Reactivity	The thioester bond is a high-energy bond, making the acyl group readily transferable in enzymatic reactions. ^[4] It is susceptible to hydrolysis, especially under alkaline conditions. ^[2]	General Knowledge
Stability	Solutions are relatively stable when stored frozen at -20°C for several weeks. ^[2] Repeated freeze-thaw cycles should be avoided.	Extrapolated

Biological Role and Metabolism

6-Methylpentadecanoyl-CoA, as a branched-chain fatty acyl-CoA, is anticipated to be metabolized through peroxisomal β -oxidation.^{[5][6][7][8]} The methyl branch at an even-numbered carbon (C6) prevents direct β -oxidation at that site. The metabolic pathway likely involves an initial series of β -oxidation cycles until the methyl branch is near the carboxyl end, potentially followed by α -oxidation to remove the branch and allow for the completion of β -oxidation.

Branched-chain fatty acyl-CoAs are also known to be endogenous ligands for Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[7][9] The binding of ligands like **6-Methylpentadecanoyl-CoA** to PPAR α would lead to the upregulation of enzymes required for its own degradation and that of other fatty acids.[10][11]

Proposed Metabolic Pathway of **6-Methylpentadecanoyl-CoA**

The following diagram illustrates the proposed peroxisomal β -oxidation pathway for **6-Methylpentadecanoyl-CoA**.



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Caption: Proposed metabolic pathway for **6-Methylpentadecanoyl-CoA**.

Experimental Protocols

The following are representative protocols for the synthesis and analysis of long-chain branched acyl-CoAs, which can be adapted for **6-Methylpentadecanoyl-CoA**.

Chemical Synthesis of **6-Methylpentadecanoyl-CoA**

This protocol is adapted from methods for synthesizing other fatty acyl-CoAs using N,N'-carbonyldiimidazole for activation.

Materials:

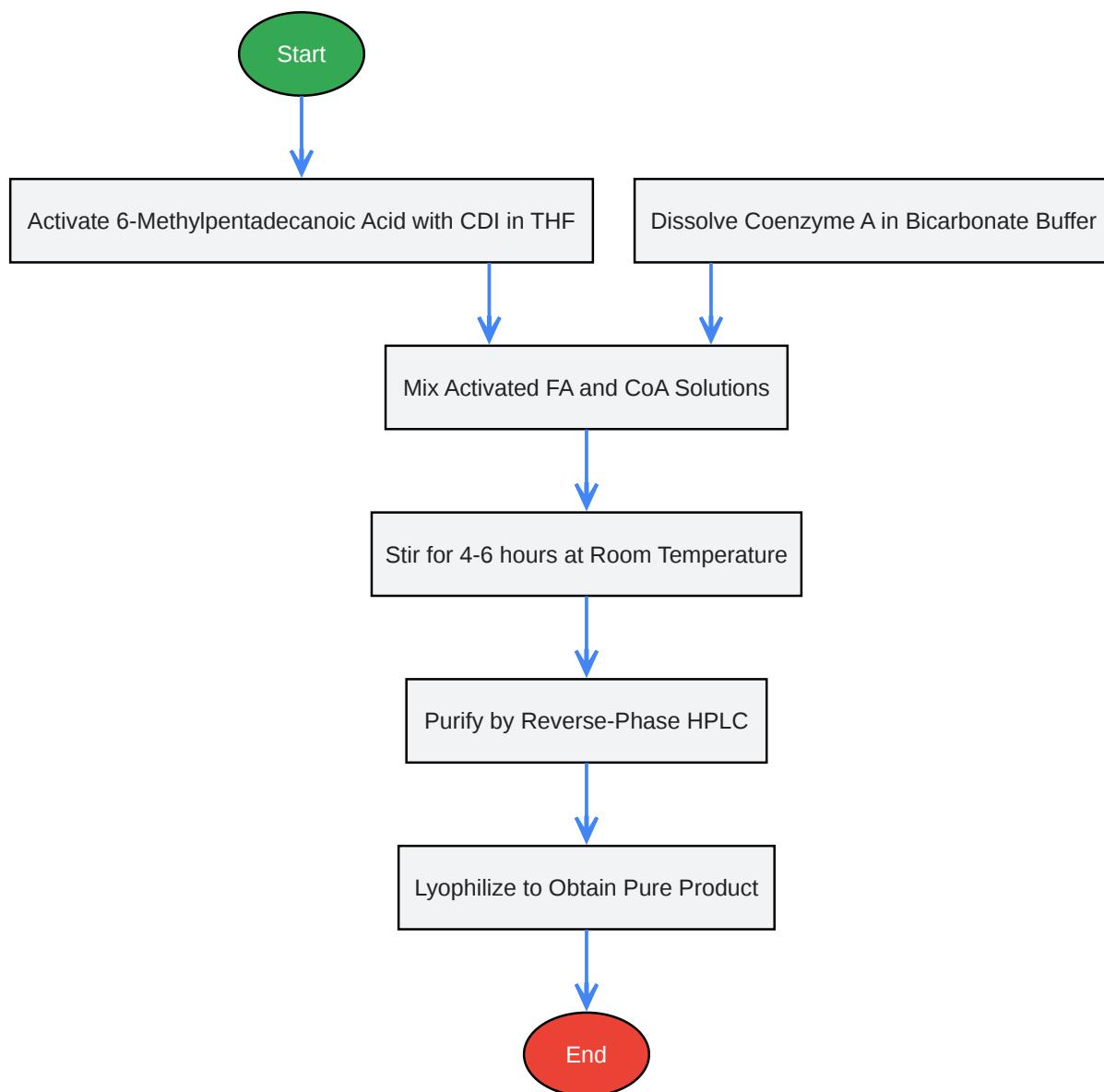
- 6-Methylpentadecanoic acid
- N,N'-Carbonyldiimidazole (CDI)

- Coenzyme A (free acid or trilithium salt)
- Anhydrous tetrahydrofuran (THF)
- Sodium bicarbonate buffer (0.5 M, pH 8.0)
- Hydrochloric acid (1 M)
- Reverse-phase HPLC system

Procedure:

- Activation of the Fatty Acid:
 - Dissolve 10 mg of 6-methylpentadecanoic acid in 1 mL of anhydrous THF.
 - Add a 1.2 molar equivalent of CDI and stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1 hour. This forms the 6-methylpentadecanoyl-imidazolide.
- Acylation of Coenzyme A:
 - Dissolve 25 mg of Coenzyme A in 2 mL of 0.5 M sodium bicarbonate buffer (pH 8.0).
 - Slowly add the activated fatty acid solution from step 1 to the Coenzyme A solution with vigorous stirring.
 - Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by observing the disappearance of free Coenzyme A (e.g., using Ellman's reagent).
- Purification:
 - Acidify the reaction mixture to pH 3.0 with 1 M HCl.
 - Purify the **6-Methylpentadecanoyl-CoA** by reverse-phase HPLC using a C18 column. A common mobile phase gradient is from a low percentage of acetonitrile in an aqueous buffer (e.g., 25 mM potassium phosphate, pH 5.3) to a high percentage of acetonitrile.[12]

- Monitor the elution profile at 260 nm (adenine base of CoA).
- Collect the fractions containing the product, pool them, and lyophilize to obtain the purified **6-Methylpentadecanoyl-CoA**.

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Caption: Workflow for the chemical synthesis of **6-Methylpentadecanoyl-CoA**.

Enzymatic Synthesis of 6-Methylpentadecanoyl-CoA

This method utilizes a long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond.

Materials:

- 6-Methylpentadecanoic acid
- Coenzyme A (free acid)
- ATP (disodium salt)
- Magnesium chloride ($MgCl_2$)
- Triton X-100
- Tris-HCl buffer (100 mM, pH 7.5)
- Long-chain acyl-CoA synthetase (commercially available or purified from a suitable source)

Procedure:

- Reaction Setup:
 - In a microcentrifuge tube, prepare a reaction mixture containing:
 - 100 mM Tris-HCl, pH 7.5
 - 10 mM $MgCl_2$
 - 5 mM ATP
 - 1 mM Coenzyme A
 - 0.5 mM 6-Methylpentadecanoic acid (solubilized with 0.1% Triton X-100)
 - 1-5 μ g of long-chain acyl-CoA synthetase
 - Bring the final volume to 1 mL with nuclease-free water.

- Incubation:
 - Incubate the reaction mixture at 37°C for 1-2 hours.
- Reaction Termination and Product Isolation:
 - Terminate the reaction by adding an equal volume of cold butanol and vortexing thoroughly.
 - Centrifuge to separate the phases and collect the upper butanol phase containing the acyl-CoA.
 - Repeat the butanol extraction.
 - Evaporate the pooled butanol extracts to dryness under a stream of nitrogen.
 - Resuspend the dried product in a suitable buffer for storage or analysis.

Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of acyl-CoAs.[\[13\]](#)

Instrumentation:

- HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 10 mM ammonium acetate in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

MS/MS Conditions:

- Ionization Mode: Positive ESI.
- Multiple Reaction Monitoring (MRM):
 - Monitor the precursor ion corresponding to the $[M+H]^+$ of **6-Methylpentadecanoyl-CoA**.
 - Monitor characteristic product ions resulting from the fragmentation of the precursor. A common fragment for acyl-CoAs corresponds to the CoA moiety.
- Quantification: Use an internal standard, such as a stable isotope-labeled acyl-CoA, for accurate quantification.



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Caption: Logical workflow for the analysis of **6-Methylpentadecanoyl-CoA** by LC-MS/MS.

Conclusion

6-Methylpentadecanoyl-CoA is an important, yet understudied, metabolite in the realm of branched-chain fatty acid metabolism. While direct experimental data remains scarce, a comprehensive understanding of its properties and biological functions can be inferred from the broader knowledge of related acyl-CoA esters. As research into the metabolic roles of branched-chain fatty acids continues to expand, particularly in the context of metabolic diseases and host-microbiome interactions, the availability of robust analytical and synthetic methods for specific molecules like **6-Methylpentadecanoyl-CoA** will be increasingly critical. The protocols and pathways outlined in this guide provide a foundational framework for researchers to pursue further investigations into this class of molecules.

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- To cite this document: BenchChem. [Physical and chemical properties of 6-Methylpentadecanoyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15549446#physical-and-chemical-properties-of-6-methylpentadecanoyl-coa>]

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